

Application Notes and Protocols for GW7845 in PPAR γ -Dependent Transcription Studies

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Compound of Interest

Compound Name: GW7845

Cat. No.: B1672479

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Introduction

GW7845 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor- γ (PPAR γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, inflammation, and cell proliferation and differentiation.^{[1][2]} As a member of the non-thiazolidinedione class of PPAR γ agonists, **GW7845**, an L-tyrosine derivative, offers a valuable tool for investigating the therapeutic potential of PPAR γ activation in various physiological and pathological processes.^[3] These application notes provide a comprehensive overview of the use of **GW7845** for studying PPAR γ -dependent transcription, including its mechanism of action, key applications, quantitative data, and detailed experimental protocols.

Mechanism of Action

GW7845 binds to the ligand-binding domain (LBD) of PPAR γ , inducing a conformational change that promotes the recruitment of coactivator proteins and the dissociation of corepressors. This ligand-activated PPAR γ forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR γ /RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating or enhancing their transcription.^{[4][5][6]} The activation of PPAR γ by **GW7845** leads to the regulation of a suite of genes involved in critical cellular functions.

Data Presentation

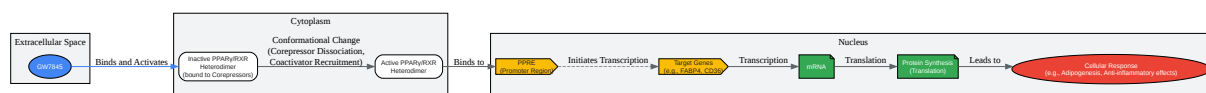
Quantitative Data Summary

Parameter	Value	Species/Cell Line	Reference
In Vitro Activity			
Inhibitor Constant (Ki)	3.7 nmol/L	Not Specified	[1][2]
IC50 (L-type Ca ²⁺ channels)	3.0 ± 0.5 µmol/l	Rat mesenteric artery smooth muscle cells	[7]
In Vivo Activity			
ED25 (hypoglycemic activity)	Not specified in search results	Genetically diabetic/obese mice	[8]
Tumor Incidence Reduction (30 mg/kg diet)	Significant	Rat (nitrosomethylurea-induced mammary carcinogenesis)	[3]
Tumor Incidence Reduction (60 mg/kg diet)	Significant	Rat (nitrosomethylurea-induced mammary carcinogenesis)	[3]
Tumor Number Reduction (30 mg/kg diet)	Significant	Rat (nitrosomethylurea-induced mammary carcinogenesis)	[3]
Tumor Number Reduction (60 mg/kg diet)	Significant	Rat (nitrosomethylurea-induced mammary carcinogenesis)	[3]
Tumor Weight Reduction (30 mg/kg diet)	Significant	Rat (nitrosomethylurea-induced mammary carcinogenesis)	[3]
Tumor Weight Reduction (60 mg/kg diet)	Significant	Rat (nitrosomethylurea-induced mammary carcinogenesis)	[3]

induced mammary
carcinogenesis)

Spleen-to-muscle uptake ratio (^{11}C -GW7845)	3.1	Male CD-1 mice	[1]
Tumor-to-muscle uptake ratio (^{11}C -GW7845)	1.5	Female SCID mice with MCF-7 xenografts	[1]

Signaling Pathway



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Caption: PPAR γ signaling pathway activated by **GW7845**.

Experimental Protocols

In Vitro PPAR γ Transactivation Assay (Reporter Gene Assay)

This protocol describes a method to quantify the activation of PPAR γ by **GW7845** in a cellular context using a luciferase reporter gene.

Materials:

- Mammalian cell line expressing PPAR γ (e.g., HEK293T, HepG2)

- PPAR γ expression vector (if not endogenously expressed)
- PPRE-driven luciferase reporter plasmid
- Control reporter plasmid (e.g., Renilla luciferase) for normalization
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- **GW7845** (stock solution in DMSO)
- Transfection reagent (e.g., Lipofectamine)
- Luciferase assay system
- Luminometer

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. If necessary, co-transfect with a PPAR γ expression vector.
- Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of **GW7845** (e.g., 0.1 nM to 10 μ M) or vehicle control (DMSO).
- Incubation: Incubate the cells for another 24 hours.
- Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of **GW7845** to determine the EC₅₀.

Quantitative Real-Time PCR (qPCR) for PPAR γ Target Gene Expression

This protocol outlines the steps to measure the change in the expression of known PPAR γ target genes in response to **GW7845** treatment.

Materials:

- Cells or tissues treated with **GW7845**
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for PPAR γ target genes (e.g., FABP4, CD36) and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Protocol:

- **Cell Treatment:** Culture cells to 70-80% confluency and treat with the desired concentration of **GW7845** or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
- **RNA Extraction:** Isolate total RNA from the cells or tissues using a commercial RNA extraction kit.
- **cDNA Synthesis:** Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
- **qPCR:** Perform qPCR using a real-time PCR system. Set up reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
- **Data Analysis:** Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

In Vivo Study of **GW7845** in a Mouse Model of Diet-Induced Obesity

This protocol provides a general framework for evaluating the in vivo efficacy of **GW7845** in a diet-induced obesity mouse model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

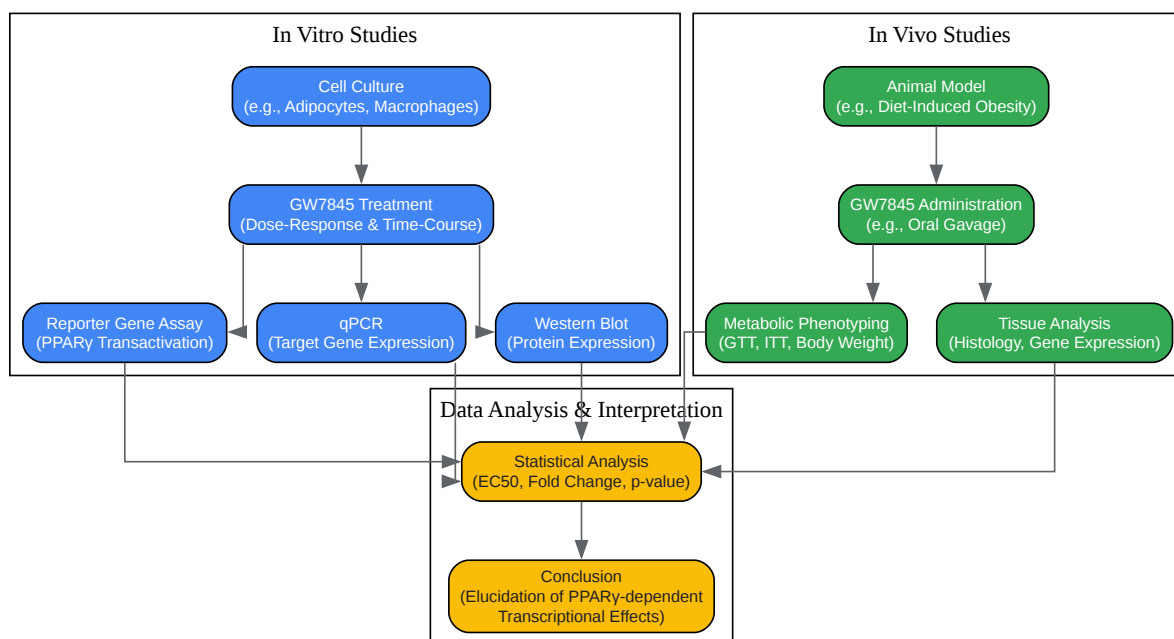
- Male C57BL/6J mice
- High-fat diet (HFD; e.g., 60% kcal from fat)
- Standard chow diet
- **GW7845**
- Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
- Metabolic cages
- Equipment for glucose and insulin tolerance tests
- Analytical equipment for plasma lipid analysis

Protocol:

- Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
- Treatment: Randomly assign the HFD-fed mice to two groups: vehicle control and **GW7845** treatment. Administer **GW7845** (e.g., 3-10 mg/kg/day) or vehicle daily by oral gavage for a period of 4-8 weeks.
- Metabolic Phenotyping:
 - Body Weight and Food Intake: Monitor body weight and food intake weekly.

- Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the treatment period to assess glucose homeostasis.
- Plasma Analysis: At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
- Tissue Analysis: Harvest tissues such as liver, adipose tissue, and muscle for histological analysis and gene expression studies (e.g., qPCR for PPAR γ target genes).

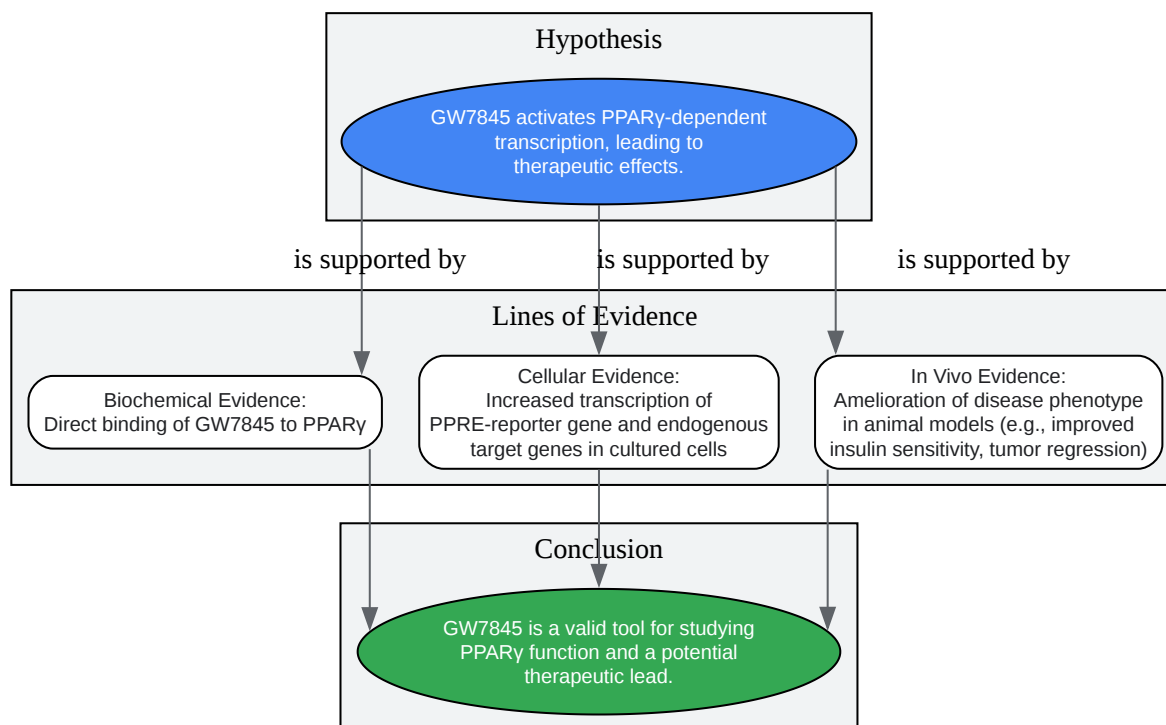
Experimental Workflow Visualization



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Caption: General workflow for studying **GW7845**.

Logical Relationship Diagram



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